(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
CAS No.: 1238951-37-5
Cat. No.: VC21088186
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1238951-37-5 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.3 g/mol |
| IUPAC Name | tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 |
| Standard InChI Key | PGZCVLUQTJRRAA-IUCAKERBSA-N |
| Isomeric SMILES | C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |
| SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)C |
Introduction
Physical and Chemical Properties
Molecular Identity and Structure
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate has well-defined structural and physical properties that determine its behavior in chemical reactions and applications.
Table 1: Basic Molecular Properties
Chemical Identifiers
Various chemical identifiers are used to uniquely represent this compound in chemical databases and literature, facilitating accurate identification and information retrieval.
Table 2: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 |
| InChIKey | PGZCVLUQTJRRAA-IUCAKERBSA-N |
| SMILES | C[C@H]1CNC@HC |
Physical Properties
The physical properties of (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate influence its handling, purification, and application in various chemical processes.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 123°C |
| Boiling Point | 280°C (estimated) |
| Density | 0.970 g/cm³ (estimated) |
| Appearance | White to off-white solid (typical for similar compounds) |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting different naming conventions and applications.
Table 4: Common Synonyms
Stereochemistry and Structural Isomers
Stereochemical Significance
The (2S,5S) configuration refers to the absolute stereochemistry at positions 2 and 5 of the piperazine ring, following the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for its applications, especially in pharmaceutical development where molecular shape directly impacts biological activity.
Related Stereoisomers
Several stereoisomers of this compound exist, each with potentially different chemical and biological properties:
Table 5: Related Stereoisomers
The (2S,5R) and (2R,5S) configurations represent trans isomers with the methyl groups on opposite faces of the piperazine ring, while the (2S,5S) and (2R,5R) configurations are cis isomers with both methyl groups on the same face.
Synthesis and Production
Synthetic Routes
The synthesis of (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate typically involves selective protection of one nitrogen atom in stereochemically pure (2S,5S)-2,5-dimethylpiperazine using di-tert-butyl dicarbonate (Boc₂O).
A general synthetic pathway involves:
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Preparation or acquisition of stereochemically pure (2S,5S)-2,5-dimethylpiperazine
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Selective mono-protection with Boc₂O under controlled conditions to favor single nitrogen protection
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Purification of the product using chromatographic techniques
Stock Solution Preparation
For laboratory use, proper stock solution preparation is essential for accurate experimental results.
Table 6: Stock Solution Preparation Guidelines
| Desired Concentration | Amount of Compound Required (per volume) |
|---|---|
| 1 mM | 4.6661 mg per 10 mL solvent |
| 5 mM | 9.3323 mg per 10 mL solvent |
| 10 mM | 4.6661 mg per 2 mL solvent |
Applications in Research and Industry
Pharmaceutical Research and Development
The compound has significant applications in pharmaceutical research due to several key properties:
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Structural Scaffold: The piperazine ring serves as a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals targeting various diseases.
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Building Block: It functions as an important intermediate for synthesizing more complex molecules with specific pharmacological properties.
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Stereochemical Control: The defined stereochemistry allows for the creation of drugs with precise three-dimensional structures, critical for biological activity and receptor specificity.
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Medicinal Chemistry Applications: Its derivatives are often explored for their potential pharmacological activities, particularly those targeting the central nervous system.
Organic Synthesis Applications
In synthetic organic chemistry, the compound serves as a versatile building block with several advantages:
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Selective Functionalization: The presence of both a protected and an unprotected nitrogen allows for sequential, selective functionalization strategies.
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Stereochemical Template: The defined stereochemistry can be transferred to more complex structures, enabling stereoselective synthesis.
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Diversity-Oriented Synthesis: It can be used as a starting point for creating libraries of compounds with diverse structures but related core features.
Comparison with Related Compounds
Structural Analogues
Understanding the relationship between (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate and similar compounds helps contextualize its place in organic chemistry and pharmaceutical research.
Table 8: Comparison with Related Compounds
Salt Forms
The compound is also available in salt forms, particularly as hydrochlorides, which offer improved solubility in aqueous media and enhanced stability.
Table 9: Salt Forms
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